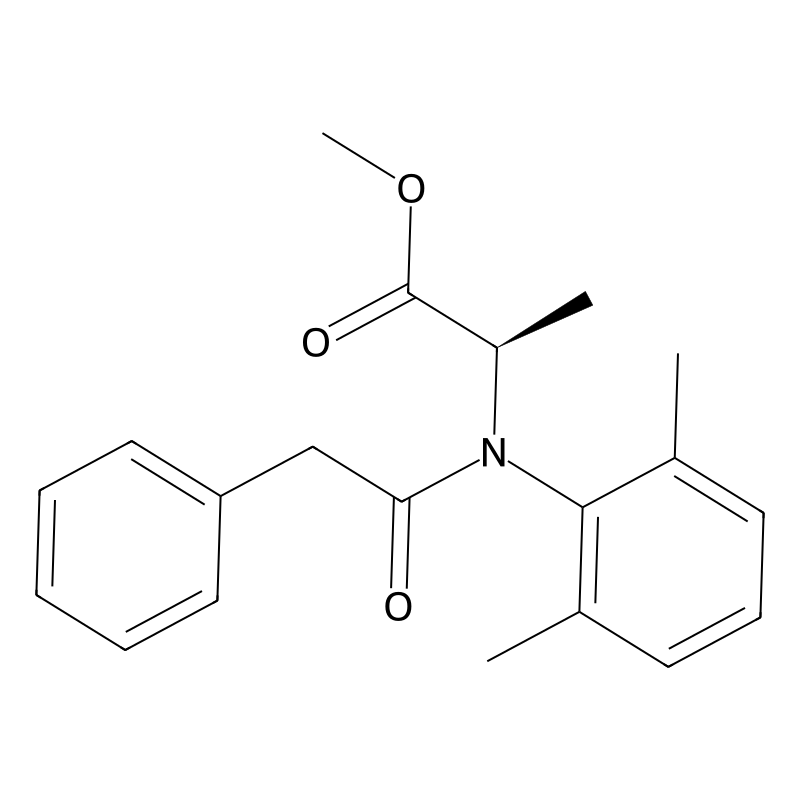

Benalaxyl-M

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fungicidal Activity of Benalaxyl-M

Benalaxyl-M is a type of fungicide belonging to the phenyl-amide class, known for its effectiveness in controlling downy mildew in grapes []. Its primary mode of action involves inhibiting RNA polymerase, an enzyme crucial for fungal growth and reproduction [, ]. This disruption prevents the fungus from synthesizing essential RNA molecules, ultimately leading to its death.

Benalaxyl-M as an Analytical Standard

Research utilizes Benalaxyl-M as a reference standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) []. This application helps in accurately measuring and identifying Benalaxyl-M residues in various environmental samples, such as wine, following its application as a fungicide in vineyards [].

Benalaxyl-M is a broad-spectrum fungicide predominantly used in agriculture to combat various fungal pathogens. It is a chiral molecule, specifically the (−)-isomer of benalaxyl, with the chemical formula . The compound is characterized by its low aqueous solubility and moderate volatility, which influences its environmental behavior. Its persistence varies, being moderately persistent in soil while potentially more stable in aquatic environments. Toxicological assessments indicate that benalaxyl-M exhibits moderate toxicity to mammals, birds, and aquatic organisms, as well as honeybees and earthworms .

The biological activity of benalaxyl-M is primarily linked to its role as a fungicide. It effectively targets a range of fungal species, including those responsible for significant crop diseases. The compound acts by inhibiting spore germination and mycelial growth, thereby preventing the spread of fungal infections. Studies have shown that benalaxyl-M is particularly effective against pathogens such as Phytophthora and Pythium, which are notorious for causing root rot and other plant diseases .

Benalaxyl-M can be synthesized through several methods involving the reaction of specific precursors. The general synthetic pathway includes:

- Formation of the Phenylacetyl Group: This involves acylating an appropriate amine with phenylacetyl chloride.

- Chiral Resolution: The synthesis often requires chiral resolution techniques to isolate the (−)-isomer.

- Final Coupling: The final step typically involves coupling the resolved chiral amine with a suitable alkylating agent to yield benalaxyl-M.

These steps may vary based on specific laboratory protocols or industrial practices aimed at optimizing yield and purity .

Benalaxyl-M is primarily utilized in agricultural settings for crop protection. Its applications include:

- Fungicide: Used to protect crops from various fungal diseases.

- Seed Treatment: Applied as a seed treatment to prevent soil-borne fungal infections.

- Post-Harvest Treatment: Employed in post-harvest applications to reduce spoilage from fungal pathogens.

Its effectiveness across different crops makes it a valuable tool in integrated pest management strategies .

Benalaxyl-M shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mode of Action | Unique Features |

|---|---|---|---|

| Benalaxyl | C₁₉H₂₃NO₃ | Inhibits nucleic acid synthesis | Parent compound; less effective than benalaxyl-M |

| Metalaxyl | C₁₉H₂₃NO₃ | Inhibits nucleic acid synthesis | More effective against certain fungi; broader spectrum |

| Dimethomorph | C₁₉H₂₃NO₄S | Inhibits cell wall synthesis | Unique sulfur-containing structure; less toxic to non-target organisms |

| Cyprodinil | C₁₈H₁₈ClN | Disrupts cellular respiration | Effective against specific pathogens; lower toxicity profile |

Benalaxyl-M's unique chiral structure allows for specific interactions that enhance its fungicidal properties compared to these similar compounds .

Soil Degradation Pathways and Persistence Characteristics

Benalaxyl-M undergoes complex degradation processes in soil systems, characterized by both oxidative and hydrolytic transformations [4]. Laboratory studies conducted on Italian silt loam soil with 2.3% organic content and pH 6.75 revealed that Benalaxyl-M degradation follows a biphasic pattern, initially exhibiting a lag phase of approximately 28 days followed by steady degradation [4].

The primary degradation pathway involves the formation of three major metabolites: benalaxyl acid, identified as phenylacetyl-N-2,6-xylyl-DL-alanine, Compound A (methyl-N-malonyl-N-(2,6-xylyl)alaninate), and Compound B (N-malonyl-N-(2,6-xylyl)alanine) [4] [20]. Benalaxyl acid appears as the initial metabolite, reaching maximum soil concentration of 4.9% of applied radioactivity at 28 days after treatment [4]. Subsequently, Compounds A and B become detectable from day 56 onwards, achieving maximum concentrations of 31% and 34.1% of applied radioactivity at 133 and 98 days, respectively [4].

Field dissipation studies demonstrate considerable variation in persistence characteristics across different soil types [4]. In four Italian farmland soils with varying physicochemical properties, half-life values ranged from 77 to 100 days at application rates of 50 mg active ingredient per kilogram soil [4]. At lower application rates of 5 mg per kilogram, half-life values decreased to 36-85 days, indicating concentration-dependent degradation kinetics [4].

| Parameter | Value | Study Conditions |

|---|---|---|

| Half-life (with lag phase) | 77 days | Italian silt loam, 50 mg/kg |

| Half-life (without lag phase) | 42 days | Italian silt loam, 50 mg/kg |

| Half-life range (multiple soils) | 77-100 days | Four soil types, 50 mg/kg |

| Half-life range (low application) | 36-85 days | Four soil types, 5 mg/kg |

| Half-life (sterilized soil) | >300 days | Sterilized conditions |

Microbial activity plays a fundamental role in Benalaxyl-M degradation, as evidenced by drastically reduced degradation rates in sterilized soil, where half-life values exceeded 300 days [4]. The presence of microorganisms facilitates both oxidative and hydrolytic processes, leading to the formation of bound residues that constitute approximately 18.8% of applied radioactivity at study termination [4].

Enantioselective degradation studies reveal that the R-enantiomer (Benalaxyl-M) generally degrades faster than its S-counterpart in certain soil types [5]. Research conducted on Chinese agricultural soils demonstrated half-life values of 20.4-53.3 days for R-benalaxyl compared to 27.7-57.8 days for S-benalaxyl, following first-order kinetics with correlation coefficients exceeding 0.96 [5].

Photodegradation and Volatilization Mechanisms

Photodegradation represents a significant transformation pathway for Benalaxyl-M under environmental conditions [20]. Natural sunlight photolysis studies conducted in sterilized buffer solution at pH 7 with test concentrations of 10 mg active ingredient per liter reveal slow degradation kinetics [20]. After 64 days of exposure to natural sunlight conditions, approximately 60% of applied radioactivity remained as parent compound, indicating limited direct photolysis under environmental conditions [20].

The low photodegradation rate correlates with Benalaxyl-M's absorption characteristics in the environmentally relevant wavelength range [20]. Absorption coefficients around 300 nanometers are relatively low, approximately 5-10 mol per liter per centimeter, limiting the compound's ability to absorb photochemically active radiation [20]. Laboratory studies using xenon light at 306 plus or minus 12 nanometers demonstrated only 2% degradation after 5 days and 3% degradation after 10 days [20].

Volatilization potential is governed by Benalaxyl-M's vapor pressure and Henry's law constant [2] [14]. The compound exhibits a vapor pressure of 5.72 × 10⁻⁴ Pascal at 20°C and a Henry's law constant of 6.50 × 10⁻³ Pascal cubic meters per mole at 20°C [2]. These values indicate moderate volatility, suggesting that volatilization may contribute to environmental distribution but is not the dominant dissipation mechanism [2].

| Photodegradation Parameter | Value | Conditions |

|---|---|---|

| Natural sunlight degradation | 40% in 64 days | pH 7, 10 mg/L, sterilized buffer |

| Xenon light degradation | 2% in 5 days | 306 ± 12 nm, 20°C |

| Absorption coefficient | 5-10 mol/L/cm | ~300 nm wavelength |

| Vapor pressure | 5.72 × 10⁻⁴ Pa | 20°C |

| Henry's law constant | 6.50 × 10⁻³ Pa⋅m³/mol | 20°C |

Environmental fate modeling indicates that volatilization from soil and water surfaces occurs at moderate rates [2]. The combination of moderate vapor pressure and Henry's law constant values suggests that atmospheric transport may redistribute Benalaxyl-M over local to regional scales, although this process competes with other dissipation mechanisms including biodegradation and sorption [2].

Photocatalytic studies demonstrate enhanced degradation rates under artificial conditions with catalyst presence [9]. Using ferrous-doped titanium dioxide nanoparticles under direct sunlight, complete degradation occurs within 18-24 hours across different pH ranges [9]. However, these enhanced degradation rates require specific catalyst conditions that may not be representative of natural environmental systems [9].

Benalaxyl-M undergoes extensive metabolic transformation in plant systems through well-characterized oxidative pathways followed by conjugation processes. The primary metabolic route involves the oxidation of the methyl groups on the aromatic ring system, specifically targeting the xylene moiety to produce hydroxymethyl derivatives [1] [2]. These initial oxidation products, designated as GX5a and GX5b, represent diastereoisomeric pairs formed through the hydroxylation of either aromatic methyl group [1] [3].

The oxidative metabolism extends beyond simple hydroxylation to include hydroxylation of the phenyl ring itself, producing the metabolite GX5c, which contains a hydroxyl group on the anilinic ring [1] [3]. This diversification of oxidative pathways demonstrates the comprehensive metabolic processing of benalaxyl-M in plant tissues.

Following the initial oxidative phase, plant systems rapidly conjugate these hydroxylated metabolites with glucose through glucosyltransferase-mediated reactions [1] [3]. The glucose conjugation process utilizes uridine diphosphoglucose as the glucose donor, forming stable glucoside linkages with the hydroxylated metabolites [4]. This conjugation process is particularly rapid, preventing the accumulation of free hydroxylated intermediates GX5a, GX5b, and GX5c in plant tissues [1].

The conjugation pathways demonstrate remarkable complexity, with sequential glucose conjugation events occurring. The monoglucosides GX1a, GX1b, and GX1c undergo further conjugation with additional glucose molecules to form the di-glucose conjugate GX6 [1] [3]. This sequential conjugation pattern represents a sophisticated detoxification mechanism that progressively increases the polarity and water solubility of the metabolites.

Table 1: Plant Metabolism - Oxidative Pathways and Metabolites

| Metabolite | Chemical Description | Formation Pathway | Grape Percentage TRR | Tomato Percentage TRR |

|---|---|---|---|---|

| Benalaxyl-M (Parent) | Parent compound | Applied compound | 51.7 | 6.4 |

| GX5a | Hydroxymethyl derivative (diastereoisomer) | Oxidation of methyl group | 2.7 | ND |

| GX5b | Hydroxymethyl derivative (diastereoisomer) | Oxidation of methyl group | 2.7 | ND |

| GX5c | Hydroxyl derivative on anilinic ring | Hydroxylation of phenyl ring | 1.9 | ND |

| GX1a | Glucose conjugate of GX5a | Glucose conjugation | 25.1 | 14.1 |

| GX1b | Glucose conjugate of GX5b | Glucose conjugation | 25.1 | 14.1 |

| GX1c | Glucose conjugate of GX5c | Glucose conjugation | 25.1 | 14.1 |

| GX6 | Di-glucose conjugate | Sequential glucose conjugation | 10.8 | 0.37 |

| GX11 | Malonyl conjugate of GX1 | Malonyl conjugation | ND | 14.1 |

| GX12 | Malonyl conjugate of GX6 | Malonyl conjugation | ND | 4.4 |

| GX16 | Polar conjugate | Complex conjugation | ND | 6.5 |

Advanced conjugation processes extend beyond glucose conjugation to include malonyl conjugation, particularly prominent in tomato metabolism [2] [5]. The malonyl conjugates GX11 and GX12 represent further derivatization of the glucose conjugates, where malonic acid is attached to the glucose moiety, creating highly polar metabolites that constitute significant proportions of the total radioactive residue in tomato fruits [2].

Animal metabolism: hepatic oxidation and fecal excretion mechanisms

The hepatic metabolism of benalaxyl-M in animal systems follows a systematic oxidative pathway initiated by cytochrome P450-mediated hydroxylation reactions. The primary metabolic transformation involves the oxidation of the methyl group on the aniline ring, progressing sequentially from the parent compound to hydroxymethyl derivatives and ultimately to carboxylic acid metabolites [6] [7].

The initial oxidative step produces two distinct hydroxymethyl derivatives, designated as G8 and G14, which represent the primary Phase I metabolites formed through hepatic microsomal oxidation [1] [6]. These metabolites undergo further oxidation to form the corresponding carboxy derivatives G7A and G7B, demonstrating the progressive oxidative metabolism characteristic of benalaxyl-M biotransformation [1] [6].

Hepatic metabolism extends to include hydroxylation of the phenyl ring and hydrolysis of the carboxymethyl group, providing alternative metabolic routes that contribute to the comprehensive biotransformation of benalaxyl-M [6] [7]. The hydroxymethylcarboxy metabolite G6 represents a further oxidation product that demonstrates the extensive nature of hepatic oxidative processes [1].

Table 2: Animal Metabolism - Hepatic Oxidation and Conjugation

| Metabolite | Chemical Description | Formation Pathway | Goat Urine Percentage | Hen Liver Percentage |

|---|---|---|---|---|

| Benalaxyl-M (Parent) | Parent compound | Administered compound | 0 | 0 |

| G8 | Hydroxymethyl derivative | Oxidation of methyl group | 0.6 | 0 |

| G14 | Hydroxymethyl derivative | Oxidation of methyl group | 0 | 0 |

| G7A | Carboxy derivative | Further oxidation of G8 | 0.7 | 0 |

| G7B | Carboxy derivative | Further oxidation of G14 | 0.8 | 0 |

| G6 | Hydroxymethylcarboxy derivative | Oxidation product | 0.5 | 20.5 |

| Glucuronide Conjugates | Phase II conjugates | Conjugation of hydroxylated metabolites | 95.0 | 38.3 |

| Sulphate Conjugates | Phase II conjugates | Conjugation of hydroxylated metabolites | 95.0 | 38.3 |

The Phase II conjugation reactions in animal metabolism predominantly involve glucuronidation and sulfation of the hydroxylated metabolites G8 and G14 [1] [6]. These conjugation reactions are catalyzed by UDP-glucuronosyltransferases and sulfotransferases, resulting in highly polar conjugates that constitute the major urinary metabolites [1]. The extensive conjugation is evidenced by the observation that enzyme hydrolysis significantly increases the levels of extractable radioactive residues in tissues and biological fluids [1].

Fecal excretion represents the primary elimination route for benalaxyl-M, accounting for approximately 80-85% of the administered dose [6] [7]. The fecal elimination occurs through biliary excretion, with substantial biliary clearance observed in both male and female animals [6]. The biliary excretion mechanism involves active transport of the conjugated metabolites from hepatocytes into bile, followed by elimination through the intestinal tract [6].

The fecal excretion pathway demonstrates evidence of extensive enterohepatic recirculation, where bile-excreted metabolites undergo reabsorption from the intestinal tract and return to the liver for further processing [6]. This recycling process contributes to the prolonged elimination half-life and the high recovery of radioactive material in feces rather than urine [6].

Comparative metabolic profiles between benalaxyl-M and racemic forms

The comparative analysis of metabolic profiles between benalaxyl-M and racemic benalaxyl reveals significant stereoselective differences in biotransformation processes. Benalaxyl-M, representing the pure R-enantiomer, demonstrates distinctly different pharmacokinetic and metabolic characteristics compared to the racemic mixture containing both R and S enantiomers [8] [9] [10].

The stereoselectivity of metabolism is particularly evident in hepatic microsomal systems, where the R-enantiomer (benalaxyl-M) exhibits slower degradation kinetics compared to the S-enantiomer [8]. In rat liver microsomes, the half-life of the R-enantiomer is 22.35 minutes compared to 10.66 minutes for the S-enantiomer, indicating approximately 2.1-fold difference in metabolic stability [8].

Table 3: Comparative Metabolic Profiles - Benalaxyl-M vs Racemic Forms

| Parameter | Benalaxyl-M R-Enantiomer | Racemic Benalaxyl S-Enantiomer | Selectivity Factor |

|---|---|---|---|

| Absorption Rate | Slower than racemic | Faster than pure R | 1.5-2.0 |

| Metabolic Velocity | Slower degradation | Faster degradation | 2.1 |

| Stereoselectivity | R-enantiomer enriched | S-enantiomer depleted | Significant |

| Enantiomer Fraction (EF) | 0.6 maintained | Variable | Maintained |

| Half-life in Rat Microsomes (min) | 22.35 | 10.66 | 2.1 |

| Half-life in Rabbit Microsomes (min) | 11.75 | 15.26 | 0.77 |

| Primary Metabolic Pathway | Hydroxylation → Conjugation | Hydroxylation → Conjugation | Same pathway |

| Conjugation Extent | Extensive | Extensive | Similar |

The stereoselectivity extends to whole-animal metabolism, where enantiomerization processes contribute to the differential pharmacokinetics [9]. Significant enantiomerization occurs in plasma, with a greater extent of conversion from R to S than from S to R, potentially explaining the enantioselective enrichment of the S-enantiomer observed in various tissues [9].

Plant metabolism studies confirm that benalaxyl-M and racemic benalaxyl follow identical metabolic pathways, with the primary difference being the rate of absorption and metabolic processing [2]. The racemic form demonstrates faster absorption and metabolism compared to the pure R-enantiomer, leading to stereoselective degradation that results in enrichment of benalaxyl-M in plant tissues over time [2].

The comparative studies reveal that while the metabolic pathways remain consistent between the enantiomers, the quantitative aspects of metabolism differ significantly. The R-enantiomer demonstrates greater persistence in biological systems, which has implications for efficacy and residue considerations [2] [9].

XLogP3

UNII

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)